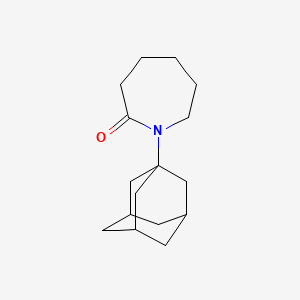

1-(1-Adamantyl)azepan-2-one

Description

Overview of Adamantane (B196018) Derivatives in Chemical Research

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a highly valued building block in both medicinal chemistry and materials science. researchgate.net Its rigid, cage-like framework and lipophilic (fat-loving) nature impart several advantageous properties to molecules. researchgate.netpublish.csiro.au In drug design, incorporating an adamantane moiety can enhance a compound's metabolic stability, making it more resistant to breakdown by enzymes in the body. nih.govmdpi.com This increased lipophilicity can also help molecules cross biological barriers like the blood-brain barrier, a critical feature for drugs targeting the central nervous system. publish.csiro.au A number of clinically approved drugs, including treatments for viral infections (Amantadine, Rimantadine), Alzheimer's disease (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin), feature an adamantane core, highlighting its pharmaceutical relevance. publish.csiro.aumdpi.comrsc.org In materials science, the structural rigidity and thermal stability of adamantane are leveraged to create robust polymers and nanomaterials. rsc.org

Background on Azepan-2-one (B1668282) Core Structures and Their Synthetic Utility

The azepan-2-one ring, known more commonly as caprolactam, is a seven-membered cyclic amide. chemicalbook.comnih.gov It is most famous as the monomer used in the large-scale industrial production of Nylon 6, a versatile synthetic fiber and plastic. canada.ca Beyond this primary application, the azepan-2-one structure serves as a valuable and flexible scaffold in organic synthesis. solubilityofthings.com The nitrogen atom within the lactam ring can be readily substituted, allowing for the attachment of various functional groups and the creation of a diverse library of derivative compounds. researchgate.netarkat-usa.org The seven-membered ring itself is not planar and can adopt several different shapes, or conformations. This conformational flexibility is a key feature that can be exploited in the design of new biologically active molecules, as it allows the structure to adapt and bind to specific biological targets. Researchers utilize this core to build more complex molecules, exploring its potential in developing new pharmaceuticals and other functional materials. solubilityofthings.com

Hypothesized Academic and Research Relevance of 1-(1-Adamantyl)azepan-2-one

The combination of the adamantane and azepan-2-one structures in this compound creates a hybrid molecule with intriguing potential. It is hypothesized that the bulky adamantyl group, attached directly to the nitrogen of the azepan-2-one ring, would significantly influence the properties of the parent lactam. The adamantane moiety would dramatically increase the molecule's lipophilicity, a property that could be leveraged in drug design to enhance membrane permeability or to act as a hydrophobic "anchor" that improves binding to a biological target. pensoft.netpensoft.net

In medicinal chemistry, this compound could be a foundational structure for developing novel therapeutic agents. The adamantane group provides a well-established pharmacophore, while the azepan-2-one ring offers sites for further chemical modification to fine-tune biological activity. iucr.orgmdpi.comtandfonline.com In materials science, this compound could be investigated as a unique monomer. Its polymerization could lead to novel polyamide materials with enhanced thermal stability and mechanical strength, conferred by the rigid adamantane units along the polymer chain.

Research Objectives and Scope for Investigations into this compound

Given the limited specific data on this compound, a structured research program would be necessary to fully elucidate its properties and potential. The primary objectives of such an investigation would include:

Synthesis and Optimization: Developing efficient and scalable chemical reactions to produce the compound in high purity and yield. This would likely involve reacting an adamantane derivative with caprolactam. researchgate.net

Structural and Physicochemical Characterization: A thorough analysis of the molecule's structure and properties. This would involve using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its chemical identity. X-ray crystallography could be employed to determine its precise three-dimensional shape in the solid state. iucr.org A chemical supplier lists the CAS number for this compound as 3716-64-1. fluorochem.co.uk

Exploration of Biological Activity: Screening this compound and its derivatives for potential therapeutic effects. Based on the properties of its components, this could include assays for antiviral, anticancer, or central nervous system activity. mdpi.comiucr.orgworktribe.com

Materials Science Applications: Investigating the compound as a monomer in polymerization reactions. The resulting polymers would be analyzed for their thermal properties (e.g., melting point, glass transition temperature) and mechanical characteristics (e.g., strength, rigidity) to assess their potential as advanced materials. mdpi.com

Compound Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | Adamantane | Azepan-2-one (Caprolactam) |

| Molecular Formula | C₁₀H₁₆ | C₆H₁₁NO |

| Molar Mass | 136.24 g/mol | 113.16 g/mol |

| Appearance | White crystalline solid | White flakes or crystals |

| Key Feature | Rigid, lipophilic cage | Polar, flexible 7-membered ring |

| Primary Use | Medicinal chemistry scaffold, materials science | Monomer for Nylon 6 production |

Data sourced from multiple references.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c18-15-4-2-1-3-5-17(15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCNARIMMGJIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 1 Adamantyl Azepan 2 One

Retrosynthetic Analysis of the 1-(1-Adamantyl)azepan-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comslideshare.net For the this compound scaffold, two primary disconnection strategies can be envisioned.

Strategy A: N-C Bond Disconnection

The most direct retrosynthetic disconnection breaks the bond between the nitrogen atom of the azepan-2-one (B1668282) ring and the adamantyl C1 carbon. This approach simplifies the target molecule into two key synthons: an azepan-2-one anion and a 1-adamantyl cation. The corresponding real-world chemical equivalents (reagents) would be azepan-2-one (caprolactam) and a reactive 1-adamantyl electrophile, such as 1-bromoadamantane (B121549) or 1-adamantanol (B105290), under acidic conditions. beilstein-journals.org This strategy focuses on forming the N-adamantyl bond as the key final step.

Strategy B: Amide Bond Disconnection

An alternative approach involves the disconnection of the intramolecular amide bond within the lactam ring. This ring-opening strategy transforms the cyclic structure into a linear precursor, specifically 6-((1-adamantyl)amino)hexanoic acid. This linear amino acid would then serve as the direct precursor for an intramolecular cyclization reaction to form the seven-membered lactam ring. This pathway prioritizes the formation of the lactam ring on a pre-functionalized adamantyl-containing substrate.

Figure 1: Key retrosynthetic disconnections for this compound, illustrating the N-C bond disconnection (Strategy A) and the amide bond disconnection (Strategy B).

Figure 1: Key retrosynthetic disconnections for this compound, illustrating the N-C bond disconnection (Strategy A) and the amide bond disconnection (Strategy B).Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two primary synthetic routes can be developed.

Following Strategy B, the key transformation is the intramolecular cyclization (lactamization) of 6-((1-adamantyl)amino)hexanoic acid. The formation of large rings like the seven-membered azepan-2-one can be challenging, but several methods are applicable.

Amide Bond Formation: Traditional methods for amide bond formation, widely used in peptide synthesis, can be applied here. nih.gov This involves activating the carboxylic acid of the linear precursor, followed by nucleophilic attack from the secondary amine. Common coupling reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., PyBOP) could facilitate this transformation. The reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Thermal Dehydration: A simpler, albeit potentially lower-yielding, method involves the thermal heating of the amino acid precursor to drive off water and promote cyclization.

Radical Cyclization: While less common for lactam synthesis, radical-mediated cyclization of appropriately functionalized linear precursors, such as amino-aldehydes, represents another potential route for forming N-heterocycles. mdpi.com

The N-alkylation of azepan-2-one (Strategy A) is often a more direct and efficient approach. The incorporation of an adamantyl group onto a nitrogen-containing heterocycle is a well-established technique in medicinal chemistry. beilstein-journals.org

Acid-Catalyzed Alkylation: A convenient method for N-adamantylation involves the reaction of a heterocycle with 1-adamantanol in a strong acidic medium like trifluoroacetic acid (TFA). beilstein-journals.org The acid protonates the alcohol, which then departs as a water molecule to generate the stable tertiary 1-adamantyl cation in situ. This cation is then readily attacked by the nucleophilic nitrogen of the lactam.

Nucleophilic Substitution: A classic N-alkylation can be performed by first deprotonating azepan-2-one with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium salt. This potent nucleophile can then displace a halide from an adamantyl electrophile, such as 1-bromoadamantane or 1-iodoadamantane, in an aprotic polar solvent like DMF or THF.

Acylation and Reduction: An alternative, multi-step route could involve the N-acylation of azepan-2-one with adamantane-1-carbonyl chloride, followed by the reduction of the resulting imide carbonyl group to a methylene (B1212753) group, though this is a less direct pathway. Syntheses involving adamantane-1-carbonyl chloride reacting with amines are common. mdpi.comnih.gov

The systematic optimization of reaction conditions is critical to maximize product yield, minimize reaction time, and ensure process scalability. prismbiolab.com For the N-alkylation of azepan-2-one with an adamantyl halide, several parameters would be screened. arabjchem.orgmdpi.com

Base Selection: The choice of base is crucial for the deprotonation of the lactam. A comparison of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and strong non-nucleophilic bases (e.g., NaH, t-BuOK) would be necessary to find the optimal balance between reactivity and side reactions. mdpi.com

Solvent Effects: The reaction solvent can significantly influence reaction rates and yields. A screening of aprotic polar solvents (DMF, DMSO), ethers (THF, Dioxane), and aromatic hydrocarbons (Toluene, Chlorobenzene) would identify the ideal medium. arabjchem.org

Temperature and Time: The reaction temperature affects the rate of both the desired reaction and potential decomposition pathways. Studies would be conducted across a range of temperatures (e.g., room temperature to reflux) to determine the optimal conditions that provide a high yield in a reasonable timeframe. arabjchem.orgmdpi.com

Table 1: Hypothetical Optimization of N-Alkylation Reaction

| Entry | Adamantyl Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Bromoadamantane | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |

| 2 | 1-Bromoadamantane | NaH | THF | 65 | 12 | 75 |

| 3 | 1-Bromoadamantane | NaH | DMF | 65 | 8 | 82 |

| 4 | 1-Iodoadamantane | NaH | DMF | 65 | 6 | 90 |

| 5 | 1-Adamantanol | TFA (solvent) | TFA | 60 | 4 | 88 |

N-Alkylation Reactions with Adamantyl Moieties

Green Chemistry Approaches in this compound Production

Applying the principles of green chemistry aims to make chemical processes more sustainable by reducing waste, eliminating hazardous substances, and improving energy efficiency. kallipos.gracs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org The N-alkylation route using 1-adamantanol and an acid catalyst (Strategy A) can be highly atom-economical, as the only byproduct is water. In contrast, the route using an adamantyl halide generates a salt byproduct.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org The acid-catalyzed alkylation with 1-adamantanol is a good example. beilstein-journals.org Further development could focus on using a recyclable solid acid catalyst to simplify purification and reduce waste.

Safer Solvents and Reagents: Many common solvents in organic synthesis, such as DMF and chlorinated solvents, are toxic. A green approach would investigate replacing them with safer alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com Similarly, using 1-adamantanol is preferable to the corresponding halides, which are often prepared using hazardous reagents.

Enantioselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced on the azepanone ring, is an important goal for exploring structure-activity relationships. Enantioselective synthesis is a key process for producing specific stereoisomers, which often have different biological activities. wikipedia.org

Catalytic Asymmetric Synthesis: One advanced strategy would be the rhodium-catalyzed asymmetric 1,4-addition of a suitable nucleophile to a 1-(1-adamantyl)-1,5,6,7-tetrahydro-2H-azepin-2-one precursor. This type of conjugate addition is a powerful method for creating chiral centers with high enantioselectivity. rsc.org

Chiral Pool Synthesis: Another approach is to start from a commercially available chiral building block. For example, a chiral amino acid could be elaborated into a chiral 6-((1-adamantyl)amino)hexanoic acid derivative, which would then be cyclized, preserving the stereocenter.

Substrate-Controlled Synthesis: A stereoselective synthesis analogous to that used for adamantyl-substituted piperidinones could be developed. rsc.org This might involve the cyclization of a chiral N-Boc-protected aminoalkene, where the existing stereocenter directs the formation of a new one during ring closure.

Asymmetric Hydrogenation: A precursor containing an endocyclic double bond, such as 1-(1-adamantyl)-1,5,6,7-tetrahydro-2H-azepin-2-one, could potentially undergo catalytic asymmetric hydrogenation using a chiral transition metal catalyst (e.g., with Rh or Ru complexes) to create a chiral center on the lactam ring with high enantiomeric excess. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 1 Adamantyl Azepan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(1-Adamantyl)azepan-2-one

NMR spectroscopy serves as a powerful tool for probing the electronic environment of the carbon and proton nuclei within this compound. The rigid cage-like structure of the adamantyl group and the more flexible seven-membered azepanone ring give rise to a distinct set of signals. The high molecular symmetry of the adamantane (B196018) core simplifies its own spectral signature, typically showing two primary sets of signals for its methine (CH) and methylene (B1212753) (CH₂) protons and carbons. wikipedia.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the known spectral data of adamantane derivatives and N-substituted caprolactams, a predicted NMR data table for this compound in a standard solvent like CDCl₃ is presented below. The adamantyl group's protons are expected in the upfield region, while the azepanone ring protons adjacent to the nitrogen and carbonyl groups are shifted further downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Use the interactive controls to explore the predicted data.

| Atom Position (Azepanone Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C=O (C2) | ~175.0 | - | - |

| N-CH₂ (C7) | ~48.0 | ~3.3-3.5 | t |

| CH₂ (C3) | ~37.0 | ~2.4-2.6 | m |

| CH₂ (C6) | ~30.0 | ~1.6-1.8 | m |

| CH₂ (C4) | ~28.0 | ~1.6-1.8 | m |

| CH₂ (C5) | ~23.0 | ~1.6-1.8 | m |

| Atom Position (Adamantyl Group) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Quaternary C (C1') | ~55.0 | - | - |

| 6 x CH₂ (C2', C8', C9', etc.) | ~41.0 | ~2.1 | br s |

| 3 x CH (C3', C5', C7') | ~36.0 | ~1.7 | br s |

To unambiguously assign each proton and carbon signal, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, strong cross-peaks would be observed between the adjacent methylene protons within the azepanone ring (e.g., C3-H₂ with C4-H₂, C4-H₂ with C5-H₂, etc.), allowing for a sequential walk around the ring to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). columbia.edu Each proton signal in the ¹H spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, enabling definitive assignment of all protonated carbons in both the adamantyl and azepanone moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range correlations between protons and carbons over two to four bonds. princeton.educolumbia.edu It is particularly crucial for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include the C7-H₂ protons of the azepanone ring showing a cross-peak to the adamantyl C1' carbon, and the adamantyl C2' protons showing a correlation to the azepanone C=O (C2) carbon. These correlations would unequivocally confirm the connection between the adamantyl group and the azepanone ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is vital for confirming stereochemistry and conformation. Significant NOE cross-peaks would be expected between the adamantyl protons (e.g., at C2', C8', C9') and the C7-H₂ protons of the azepanone ring, providing definitive proof of the N-substitution and insight into the preferred rotational conformation around the N-C1' bond.

The seven-membered azepan-2-one (B1668282) (ε-caprolactam) ring is not planar and exists in dynamic equilibrium between several conformations, with chair-type forms being the most stable. rsc.orgrsc.org The introduction of a bulky N-substituent like the 1-adamantyl group is expected to significantly influence this equilibrium.

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study these conformational changes. libretexts.orgunibas.it At room temperature, the interconversion between different chair forms of the azepanone ring may be fast on the NMR timescale, resulting in averaged, and potentially broadened, signals for the ring protons. Upon cooling, this interconversion would slow down. If the energy barrier is high enough, the exchange could be "frozen out," leading to the appearance of distinct sets of signals for the axial and equatorial protons of the now-static conformer(s). nih.gov The bulky adamantyl group likely creates a high energetic penalty for certain conformations, strongly favoring a single, sterically least-hindered chair form where the adamantyl group occupies a pseudo-equatorial position relative to the ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Proton and Carbon Assignment

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's solid-state structure, yielding precise atomic coordinates from which bond lengths, bond angles, and torsional angles can be determined. uhu-ciqso.esfzu.czyoutube.com

A successful crystallographic analysis of this compound would reveal the exact three-dimensional arrangement of the molecule. Based on studies of related substituted caprolactams, the seven-membered azepanone ring is expected to adopt a chair-like conformation. rsc.orgrsc.org The amide unit (C-N-C=O) within the ring is expected to be nearly planar. The adamantyl group, a rigid and stress-free cage, would be attached to the nitrogen atom.

The following tables present typical or expected bond parameters based on known structures of adamantane and lactams. wikipedia.org

Table 2: Expected Bond Lengths for this compound Use the interactive controls to explore the expected data.

| Bond | Expected Length (Å) |

|---|---|

| C=O | ~1.23 |

| C-N (Amide) | ~1.34 |

| N-C (Alkyl) | ~1.47 |

| C-C (Adamantyl) | ~1.54 |

| C-C (Azepanone) | ~1.53 |

Table 3: Expected Bond Angles for this compound Use the interactive controls to explore the expected data.

| Angle | Expected Value (°) |

|---|---|

| O=C-N | ~122 |

| C-N-C | ~120 |

| C-C-C (in Adamantyl) | ~109.5 |

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions. nih.govchemrxiv.org For this compound, which is a largely non-polar molecule dominated by hydrocarbon content, the primary forces dictating crystal packing are expected to be van der Waals interactions. The bulky, spherical nature of the adamantyl groups would likely lead to an efficient packing arrangement to maximize these stabilizing interactions.

Determination of Molecular Conformation and Bond Parameters

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. ksu.edu.sa FT-IR and Raman are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. ksu.edu.sa

For this compound, the most prominent and diagnostic peak in the FT-IR spectrum would be the strong absorption from the C=O stretching vibration of the tertiary amide (lactam) group. The symmetric C-C bond vibrations of the adamantane cage, which are weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Use the interactive controls to explore the predicted data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong | Strong |

| C=O Stretch (Amide I) | 1630 - 1660 | Very Strong | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| C-N Stretch | 1250 - 1300 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. While specific HRMS data for this compound is not extensively available in peer-reviewed literature, we can predict its expected mass and discuss its likely fragmentation pathways based on the known mass spectrometric behavior of adamantane derivatives and lactams. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The elemental formula for this compound is C₁₆H₂₅NO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₂₅NO |

| Monoisotopic Mass | 247.1936 u |

| Calculated m/z [M+H]⁺ | 248.2009 u |

| Calculated m/z [M+Na]⁺ | 270.1828 u |

Note: These are theoretical values. Experimental values may vary slightly.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques is expected to be dominated by the stable adamantyl cation. The adamantyl group is known to produce a characteristic and often abundant ion at m/z 135, corresponding to the C₁₀H₁₅⁺ cation. cdnsciencepub.comnih.gov This fragment arises from the cleavage of the N-C bond between the azepan-2-one ring and the adamantyl cage.

Further fragmentation of the adamantane cage itself can lead to a series of smaller ions, such as those at m/z 93, 79, and 67, which are characteristic of the adamantane skeleton's breakdown. nih.govresearchgate.net The azepan-2-one moiety can also undergo characteristic fragmentation. Cleavage of the amide bond could lead to ions representing the caprolactam ring or its fragments. The molecular ion peak [M]⁺ at m/z 247 would likely be observed, though its intensity may vary depending on the ionization method used.

Table 2: Plausible Fragmentation Pathways and Major Fragments of this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [C₁₀H₁₅]⁺ | Adamantyl cation (cleavage of N-adamantyl bond) | 135 |

| [M - C₄H₉]⁺ | Loss of a butyl radical from the adamantyl cage | 190 |

| [C₇H₉]⁺ | Further fragmentation of the adamantyl cage | 93 |

| [C₆H₇]⁺ | Further fragmentation of the adamantyl cage | 79 |

| [C₆H₁₀NO]⁺ | Azepan-2-one fragment after adamantyl loss | 112 |

Note: The relative intensities of these fragments would depend on the specific mass spectrometry conditions.

Chiroptical Spectroscopy (CD/ORD) for Optically Active Derivatives of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the absolute configuration and conformational properties of chiral molecules. nih.gov A molecule is chiral if it is non-superimposable on its mirror image. While this compound itself is achiral, the introduction of a substituent on the azepan-2-one ring could create a stereocenter, leading to optically active derivatives.

For instance, substitution at the 3-position of the caprolactam ring, as seen in the structurally similar compound (S)-3-(adamantane-1-carbonyl)aminocaprolactam, introduces chirality. google.com To date, specific studies on the synthesis and chiroptical properties of optically active derivatives of this compound have not been reported in the scientific literature.

Should such chiral derivatives be synthesized, CD and ORD spectroscopy would be essential for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which provides information about the stereochemistry of the molecule. An optically active derivative of this compound would be expected to show characteristic Cotton effects in its CD spectrum, particularly around the absorption maximum of the amide chromophore in the lactam ring. The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often with the aid of computational chemistry to predict the theoretical CD spectra for different enantiomers. nih.govrsc.org

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, would provide complementary information. The shape of the ORD curve, particularly in the region of the Cotton effect, is directly related to the CD spectrum and can also be used for stereochemical assignments.

Table 3: Potential Chiroptical Analysis of a Hypothetical Chiral Derivative of this compound

| Spectroscopic Technique | Information Gained | Expected Observation |

| Circular Dichroism (CD) | Stereochemistry, Absolute Configuration | Cotton effect (positive or negative) near the amide n→π* and π→π* transitions. |

| Optical Rotatory Dispersion (ORD) | Optical Rotation vs. Wavelength | Anomalous dispersion curve (Cotton effect) corresponding to the CD bands. |

Note: This table is predictive, as no experimental data for optically active derivatives of this compound is currently available.

Computational Chemistry and Theoretical Investigations of 1 1 Adamantyl Azepan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(1-Adamantyl)azepan-2-one

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule governed by its electron distribution. uni-muenchen.de Methods like Density Functional Theory (DFT) are particularly effective for this purpose. acs.orgacs.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and determine ground state properties. acs.org

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the lone pair electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, while the π* orbital of the carbonyl group would be a major component of the LUMO.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 eV | LUMO-HOMO energy difference, indicating chemical stability |

| Dipole Moment (μ) | 3.5 D | Measure of the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar amide-containing molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is mapped onto a constant electron density surface, using a color scale to indicate different potential values. uni-muenchen.demdpi.com

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, the most intense red region is expected around the carbonyl oxygen atom due to its lone pair electrons. researchgate.net

Blue Regions: Indicate positive electrostatic potential, associated with electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential. The bulky, non-polar adamantyl cage and the aliphatic protons of the azepanone ring would primarily constitute these areas.

The MEP map for this compound would clearly show the carbonyl oxygen as the primary center for interactions with electrophiles or hydrogen bond donors. rsc.org

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Orbitals

Conformational Analysis and Energy Landscape of this compound

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational flexibility and dynamic behavior of molecules. frontiersin.orgnih.gov MM methods use classical force fields to calculate the potential energy of different conformations, allowing for rapid exploration of the conformational space. frontiersin.org

MD simulations provide a "computational microscope" by simulating the atomic motions of the molecule over time, following Newton's equations of motion. frontiersin.orgcopernicus.org For this compound, an MD simulation would reveal how the azepanone ring flexes and how the adamantyl group rotates and interacts with the rest of the molecule. This analysis helps identify the most stable, low-energy conformations and the transitions between them. rsc.orgscribd.com

Seven-membered rings like azepanone can adopt several conformations, such as chair, boat, and twist-boat forms, with energy barriers separating them. gla.ac.uk The process of interconversion between these forms is known as ring inversion. The energy barrier to this inversion can be determined computationally and is influenced by the nature of substituents. gla.ac.ukresearchgate.net

The large, sterically demanding 1-adamantyl group attached to the nitrogen atom is expected to have a significant impact on the conformational equilibrium of the azepanone ring. researchgate.net It will likely raise the energy barrier for ring inversion compared to an unsubstituted or less-substituted azepanone. Theoretical calculations can quantify this effect by mapping the potential energy surface for the ring-puckering coordinates, identifying the transition states and the corresponding activation energies for conformational interconversion.

Table 2: Illustrative Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Description |

|---|---|---|---|

| Chair 1 (Global Minimum) | 0.00 | -65 | Most stable chair conformation |

| Chair 2 | 1.2 | +70 | Alternate chair conformation |

| Twist-Boat | 3.5 | - | Intermediate energy conformation |

| Ring Inversion TS | ~10-12 | - | Transition state for chair-chair interconversion |

Note: The values in this table are hypothetical, based on general principles of conformational analysis for substituted seven-membered rings. gla.ac.ukmdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Flexibility

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis. europa.eu

DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, key predicted vibrations would include:

A strong C=O stretching frequency for the amide carbonyl group.

C-H stretching frequencies characteristic of the adamantyl cage and the CH₂ groups of the azepanone ring.

C-N stretching vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the different protons and carbons in the adamantyl cage and the azepanone ring, reflecting the molecule's symmetry and electronic environment. europa.euulisboa.pt

Table 3: Predicted Key Vibrational Frequencies (IR)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Illustrative) |

|---|---|---|

| C=O (Amide) | Stretching | 1650-1670 |

| Adamantyl C-H | Stretching | 2850-2920 |

| Azepanone C-H | Stretching | 2860-2940 |

| C-N | Stretching | 1250-1350 |

Note: These are representative frequency ranges expected for the given functional groups based on computational studies of similar molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling represents a significant area of computational chemistry that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comnih.gov These models are instrumental in predicting the properties of novel compounds, thereby guiding chemical synthesis and screening efforts in a more efficient manner. plos.org While extensive QSPR studies have been conducted on various classes of organic compounds, including adamantane (B196018) derivatives, specific research focusing on this compound and its analogues is not extensively documented in publicly available literature. researchgate.netresearchgate.net However, the principles of QSPR can be readily applied to this class of compounds to explore relationships between their structural attributes and key properties.

A typical QSPR study involves several key steps: the creation of a dataset of compounds with known properties, the calculation of molecular descriptors for each compound, the development of a mathematical model that links the descriptors to the property of interest, and rigorous validation of the model's predictive power. nih.govplos.org

Hypothetical QSPR Study Design for this compound Derivatives

To illustrate how a QSPR model for this compound derivatives would be developed, one can conceptualize a study focused on predicting a property such as lipophilicity (logP), which is crucial for understanding a molecule's behavior in biological systems. mdpi.com

Dataset of Derivatives: A hypothetical set of derivatives could be created by introducing various substituents at different positions on the azepan-2-one (B1668282) ring or the adamantyl cage.

Molecular Descriptors: For each derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule. researchgate.net

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify properties like orbital energies and partial charges. japsonline.com

Physicochemical descriptors: These include properties like molar refractivity and polar surface area. chemscene.com

Model Development and Validation: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a relationship between the calculated descriptors and the experimental logP values would be established. mdpi.complos.org The robustness and predictive capability of the resulting model would then be assessed using internal and external validation methods. rsc.org

The following interactive table illustrates the type of data that would be generated and utilized in a QSPR study for a hypothetical series of this compound derivatives. The property being modeled here is the partition coefficient (logP) as a measure of lipophilicity.

Table 1: Hypothetical Data for a QSPR Study of this compound Derivatives

| Compound | Substituent (R) | Experimental logP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| 1 | H | 3.50 | 249.40 | 29.10 | 1 |

| 2 | 4-OH | 3.25 | 265.40 | 49.33 | 1 |

| 3 | 4-F | 3.65 | 267.39 | 29.10 | 1 |

| 4 | 4-Cl | 3.90 | 283.84 | 29.10 | 1 |

| 5 | 4-CH3 | 3.85 | 263.43 | 29.10 | 1 |

| 6 | 3-OH | 3.10 | 265.40 | 49.33 | 2 |

Note: The data in this table is purely illustrative and does not represent experimentally verified values.

By analyzing the correlation between the descriptors and the logP values, a QSPR model could be formulated. For instance, a simplified hypothetical model might take the form of a linear equation:

logP = c₀ + c₁(Molecular Weight) + c₂(Topological Polar Surface Area) + c₃(Number of Rotatable Bonds)

Where c₀, c₁, c₂, and c₃ are coefficients determined through the regression analysis. Such a model, once validated, could be used to predict the logP of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of compounds with desired lipophilicity profiles. This predictive capability is a cornerstone of modern drug discovery and materials science. scispace.comunimore.it

Reactivity and Reaction Mechanism Studies of 1 1 Adamantyl Azepan 2 One

Hydrolytic Stability and Mechanism of 1-(1-Adamantyl)azepan-2-one Under Various Conditions

Lactams, like other amides, undergo hydrolysis to yield the corresponding amino acid. In the case of this compound, hydrolysis would cleave the amide bond to form 6-(1-adamantylamino)hexanoic acid. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequent elimination of the amide nitrogen as an anion is difficult; instead, the tetrahedral intermediate is protonated by the solvent, and then the leaving group (the adamantyl-amino group) is expelled. The steric bulk of the adamantyl group would likely impede the initial nucleophilic attack of the hydroxide ion, thus decreasing the rate of hydrolysis compared to less sterically hindered N-substituted lactams.

The stability of the parent compound, ε-caprolactam, is well-documented, with hydrolysis generally requiring elevated temperatures and strong acidic or basic conditions. For instance, the conversion of cyclohexanone (B45756) oxime to ε-caprolactam can be accompanied by the formation of 6-aminocaproic acid through hydrolysis, especially in the presence of acid catalysts at high temperatures. google.com The hydrolysis of phospholipids, which also contain ester bonds susceptible to hydrolysis, has been studied extensively, with kinetics shown to be a function of pH, temperature, and buffer concentration. nih.gov Similar dependencies would be expected for the hydrolysis of this compound.

It has been noted that ATP-dependent enzymes, such as caprolactamase, can catalyze the hydrolysis of caprolactam to 6-aminocaproic acid. universiteitleiden.nl It is plausible that such enzymatic systems could also act on N-substituted derivatives, although the bulky adamantyl group might prevent effective binding to the enzyme's active site.

Electrophilic and Nucleophilic Reactions of the Azepanone Ring in this compound

The carbonyl group in this compound is the primary site for nucleophilic addition reactions. Due to the polarization of the C=O bond, the carbonyl carbon is electrophilic. unacademy.com However, the reactivity of this group is significantly modulated by the nature of the amide bond and the steric hindrance from the N-adamantyl substituent.

Nucleophilic Addition: Typical nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon. evitachem.comuq.edu.au For standard, planar amides, this reaction is less favorable than for ketones or aldehydes because the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing the electrophilicity of the carbon. This resonance stabilization makes the amide bond robust. nih.gov

In this compound, the large adamantyl group may cause some pyramidalization at the nitrogen atom, slightly disrupting this resonance and potentially increasing the ketone-like character of the carbonyl group. acs.org This could make the carbonyl carbon more susceptible to attack. However, the same bulky group presents a significant steric barrier to the approaching nucleophile. nih.gov

Reactions with strong nucleophiles like organolithium or Grignard reagents typically lead to the formation of a stable tetrahedral intermediate. nih.gov In some cases, particularly with sterically hindered amides, the reaction might stop at the formation of a hemiaminal-like adduct or lead to reduction of the carbonyl group if the nucleophile has available β-hydrogens. The reaction of sterically congested 1-adamantyl carboxamide with organolithium reagents has been shown to be challenging, sometimes resulting in the formation of alcohol byproducts instead of the desired α-tertiary amines. nih.gov

| Reagent Type | Expected Product/Reactivity | Steric Influence of Adamantyl Group |

| Organolithium/Grignard Reagents | Addition to form a stable tetrahedral intermediate, which upon workup could yield a ketone or amino alcohol. | High steric hindrance may prevent or slow the reaction, or lead to side reactions like reduction. nih.gov |

| Hydride Reagents (e.g., LiAlH₄) | Reduction of the carbonyl group to a methylene (B1212753) group (–CH₂–), yielding 1-(1-adamantyl)azepane. | Generally effective for amide reduction, though harsh conditions may be required. |

| Weak Nucleophiles (e.g., alcohols, water) | Generally unreactive under neutral conditions, requiring acid or base catalysis (see Hydrolysis). evitachem.com | Steric hindrance would further decrease reactivity. |

This table presents inferred reactivity based on general principles of amide chemistry and studies on related sterically hindered compounds.

The amide nitrogen in this compound is generally unreactive due to several factors. The lone pair of electrons is delocalized into the carbonyl group, reducing its nucleophilicity. nih.gov Furthermore, the nitrogen atom is tertiary and sterically shielded by the massive adamantyl group, making SN2-type reactions at the nitrogen center highly improbable.

While some amides can be N-acylated or N-alkylated, these reactions typically require deprotonation of a primary or secondary amide to form a more nucleophilic amidate. Since the nitrogen in this compound has no hydrogen atom, such reactions are not possible.

Reactions involving the nitrogen atom would likely require radical intermediates or electrophilic attack under harsh conditions that might lead to ring-opening or fragmentation. Studies on highly twisted lactams have shown that protonation can occur on the nitrogen atom, but this is a feature of extreme ring strain not expected in a flexible seven-membered ring. acs.org

Reactions at the Carbonyl Group

Functionalization of the Adamantyl Moiety in this compound

The adamantane (B196018) cage is known for its high stability, but it can be functionalized, particularly at its tertiary (bridgehead) positions. In this compound, one bridgehead position is occupied by the bond to the azepanone nitrogen. The remaining three tertiary positions (C3, C5, C7) and the six secondary positions (methylene groups) are potential sites for reaction.

Electrophilic and Radical Reactions: Functionalization of the adamantyl cage often proceeds through radical or carbocationic intermediates. evitachem.com The tertiary C-H bonds are more reactive than the secondary ones.

Bromination: Reaction with bromine, often in the presence of a Lewis acid, can introduce a bromine atom at a tertiary position. This would yield derivatives like 1-(3-bromo-1-adamantyl)azepan-2-one.

Hydroxylation: Oxidation using strong oxidizing agents can introduce hydroxyl groups at the tertiary bridgehead carbons. For example, the metabolism of other N-adamantyl-substituted compounds has shown that hydroxylation on the adamantyl group is a common pathway. chemscene.com A known derivative, 1-(3-hydroxyadamantan-1-yl)azepan-2-one, highlights this possibility. chemscene.com

Nitration: Reaction with nitrating agents can also lead to substitution at the bridgehead positions.

The presence of the electron-withdrawing lactam group attached to the adamantyl cage might slightly deactivate the cage towards electrophilic attack compared to unsubstituted adamantane.

| Reaction Type | Reagent Example | Potential Product | Relevant Findings |

| Halogenation | Br₂, Lewis Acid | 1-(3-Bromo-1-adamantyl)azepan-2-one | Adamantane readily undergoes bromination at bridgehead positions. evitachem.com |

| Hydroxylation | Strong Oxidants (e.g., KMnO₄) | 1-(3-Hydroxy-1-adamantyl)azepan-2-one | Hydroxylation of the adamantyl cage is a known transformation for many adamantane derivatives. chemscene.com |

| C-H Functionalization | Pd catalysts | Arylated or alkylated adamantyl derivatives | Palladium-catalyzed functionalization of adamantyl amides has been reported, targeting the C-H bonds of the adamantane core. nih.gov |

This table contains potential reactions based on the known chemistry of the adamantyl group.

Investigation of Reaction Kinetics and Thermodynamics for Transformations of this compound Derivatives

Specific kinetic and thermodynamic data for this compound are not available in the literature. However, general principles and data from related compounds can provide insight.

Kinetics: Reaction rates would be heavily influenced by the steric hindrance of the adamantyl group.

Hydrolysis: As discussed in 5.1, the rate of hydrolysis would likely be slower than that of ε-caprolactam due to steric hindrance impeding the approach of water or hydroxide ions. Kinetic studies on the hydrolysis of other compounds, such as silanes or sludge, show a strong dependence on temperature and catalyst concentration, following predictable kinetic models (e.g., first-order kinetics). researchgate.netcsic.es A similar approach could be used to study the hydrolysis of this compound.

Nucleophilic Addition: The rate of addition to the carbonyl would be slower compared to less hindered amides. The stability of the tetrahedral intermediate would also be a key factor. nih.gov

Thermodynamics:

Amide Resonance: The thermodynamic stability of the amide bond is a key feature. The planarity of the amide group allows for resonance stabilization. nih.gov The bulky adamantyl group might cause a slight distortion from planarity, which would decrease the resonance energy and make the amide bond slightly less stable (i.e., more reactive) than a typical planar amide. Studies on highly strained, bridged lactams show a dramatic increase in reactivity due to the geometric prevention of resonance. acs.org While the effect in the flexible seven-membered ring of azepanone would be much smaller, it could still be a contributing factor.

Stability of Adamantane: The adamantane cage itself is thermodynamically very stable due to its strain-free, diamond-like lattice structure. Thermodynamic data, such as enthalpies of formation and sublimation, have been determined for adamantane and its simple derivatives like 1-aminoadamantane. unacademy.com These data confirm the high stability of the adamantyl core. Any reaction involving this compound would have to account for the stability of this moiety.

Derivatization and Structural Modification of 1 1 Adamantyl Azepan 2 One

Synthesis of Analogues with Varied Azepanone Ring Substitutions

N-substituted caprolactam derivatives are commonly synthesized via the reaction of sodium ε-caprolactam with alkyl halides. researchgate.net However, since the nitrogen in 1-(1-adamantyl)azepan-2-one is already substituted, this approach is not directly applicable. Instead, derivatization focuses on the carbon backbone of the lactam ring.

One common reaction is the generation of an enolate at the α-carbon (C3 position) using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. This allows for the introduction of alkyl, acyl, or other functional groups. Additionally, the carbonyl group can undergo reduction to an alcohol or conversion to a thione. A study on caprolactam-modified bengamide analogues demonstrated various derivatizations on the caprolactam ring, including substitutions at the 5- and 6-positions, showcasing the ring's tolerance for diverse modifications.

Introduction of Diverse Substituents on the Adamantyl Cage of this compound

The adamantane (B196018) cage is exceptionally stable, but its bridgehead (tertiary C-H) and secondary (CH₂) positions can be functionalized. Introducing substituents onto the adamantyl moiety can fine-tune the lipophilicity and steric profile of the entire molecule. This can be achieved either by modifying a pre-functionalized adamantane derivative before the lactam ring formation or by direct functionalization of the pre-formed this compound.

Direct functionalization of adamantane often occurs at the bridgehead positions (C3, C5, C7) due to the stability of the corresponding carbocation intermediates. For instance, adamantane readily reacts with bromine to yield 1-bromoadamantane (B121549). While the C1 position in the target molecule is already substituted, the other bridgehead carbons are available for reactions such as bromination or oxidation.

Alternatively, a more controlled approach involves using a substituted adamantane precursor. For example, starting with 3-hydroxy-1-aminoadamantane, one could synthesize a hydroxylated version of the target compound. This pre-functionalization strategy allows for the precise placement of a wide array of functional groups.

Preparation of Heterocyclic Fused Derivatives of this compound

The this compound structure can serve as a scaffold for building fused heterocyclic systems through annulation reactions—processes that construct a new ring onto an existing one. acs.org Such reactions dramatically increase the structural complexity and three-dimensionality of the molecule, opening avenues to novel chemical entities.

A classic example is the Robinson annulation, which could potentially be used to fuse a six-membered ring onto the azepanone core. medchemexpress.com This would involve the Michael addition of the lactam enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation. Other cycloaddition reactions, such as [3+2] annulations, could be employed to construct five-membered rings. Organocatalyzed asymmetric annulations have been developed for γ-lactams, yielding complex bicyclic structures with high stereocontrol. jst.go.jp These methods could foreseeably be adapted to this compound to generate a diverse library of fused derivatives.

Exploration of Polymeric Materials Incorporating this compound (e.g., as a monomer or side-chain modifier)

The structural similarity of the azepan-2-one (B1668282) unit to ε-caprolactam, the monomer for Nylon 6, suggests its potential use in polymer chemistry. researchgate.net The incorporation of the bulky and rigid adamantyl group can significantly enhance the properties of polymers, such as increasing thermal stability and glass transition temperature (Tg).

As a Monomer: this compound could potentially undergo ring-opening polymerization (ROP) to produce a polyamide analogous to Nylon 6, but with an adamantyl group attached to each repeating unit. This would create a polymer with regularly spaced, bulky side chains. Such a polymer is expected to exhibit a much higher Tg and altered solubility compared to standard Nylon 6 due to the restricted chain mobility imposed by the adamantyl groups. Research on polymers with adamantyl side chains confirms they possess high thermal stability. Radical ring-opening polymerization of adamantane-containing vinylcyclopropane (B126155) monomers has also been shown to be a viable method for creating networked polymers.

As a Co-monomer or Modifier: The compound could be used as a co-monomer with ε-caprolactam in ROP. This would allow for the precise tuning of the final polymer's properties by varying the percentage of the adamantyl-containing monomer. The resulting copolymer would balance the properties of Nylon 6 with the enhanced thermal and mechanical stability imparted by the adamantyl units. The introduction of side chains is a well-established strategy for modifying polymer backbones to achieve desired characteristics.

In Vitro Biological Investigations and Molecular Target Elucidation for 1 1 Adamantyl Azepan 2 One and Its Derivatives

Enzyme Inhibition Studies of 1-(1-Adamantyl)azepan-2-one (Non-clinical Mechanistic Focus)

The adamantane (B196018) moiety is a key feature in several potent enzyme inhibitors. researchgate.net Derivatives of adamantane have been identified as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH). ksu.edu.saucanr.edu

While specific kinetic studies on this compound are not extensively detailed in the reviewed literature, research on structurally related adamantyl derivatives provides insights into potential mechanisms. For instance, adamantyl triazoles have been identified as potent and selective inhibitors of 11β-HSD1. researchgate.net One such derivative, an adamantyl researchgate.netksu.edu.saresearchgate.nettriazolo[4,3-a]azepine, demonstrated potent inhibition of 11β-HSD1, suggesting that the adamantyl group plays a crucial role in binding to the enzyme. researchgate.net

Similarly, studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) have shown that replacing the adamantyl group with an aryl group can significantly alter potency and pharmacokinetic profiles. ucanr.edunih.gov For example, an adamantane analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea, was used as a reference compound against which newer aryl-containing inhibitors showed markedly increased potency and in vivo performance. ucanr.edunih.gov This suggests that the bulky, lipophilic adamantane group is a critical determinant of inhibitor efficacy and that modifications can fine-tune inhibitory activity.

Table 1: Enzyme Inhibition Data for Adamantane Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| Adamantyl triazoles | 11β-HSD1 | Potent and selective | researchgate.net |

| Adamantyl researchgate.netksu.edu.saresearchgate.nettriazolo[4,3-a]azepine | 11β-HSD1 | Potent inhibitor | researchgate.net |

This table is populated with data from related adamantane derivatives to infer potential activity for this compound.

The structure-activity relationship (SAR) of adamantane-containing compounds is a central theme in their development as enzyme inhibitors. The adamantane cage itself imparts bulkiness and lipophilicity, which can lead to strong, specific interactions within the binding pockets of target enzymes. researchgate.net

Determination of Inhibition Mechanisms and Kinetics

Receptor Binding Assays for this compound in Defined Molecular Systems (In Vitro)

The adamantane scaffold has also been utilized in the design of ligands for various receptors. researchgate.net Radioligand binding assays are a standard method for determining the affinity of compounds for specific receptors. giffordbioscience.com

Research into benzo[d]thiazol-2(3H)one derivatives has explored the replacement of a metabolically labile azepane ring with a 1-adamantanamine moiety to improve metabolic stability while targeting σ₁ and σ₂ receptors. researchgate.net A series of these compounds showed nanomolar affinity for both receptor subtypes. researchgate.net Specifically, an analog containing an adamantane moiety linked to a tertiary carbon showed low nanomolar affinity for the σ₁ receptor (Kᵢ = 7.2 nM) with moderate selectivity over the σ₂ receptor. researchgate.net This indicates that the adamantyl group is well-tolerated and can contribute favorably to receptor binding affinity.

Table 2: Receptor Binding Affinity for Adamantane-Containing Ligands

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| Benzo[d]thiazol-2(3H)one with 1-adamantanamine | σ₁ Receptor | 7.2 nM | researchgate.net |

This table presents data for compounds containing adamantane and azepane moieties to suggest potential receptor interactions for this compound.

Cellular Assays for Molecular Pathway Modulation (In Vitro without Clinical Correlates)

Cellular assays provide a platform to understand how a compound affects biological pathways within a cellular context, independent of clinical outcomes.

Computational models that use gene-expression signatures following compound treatment have shown promise in predicting a compound's activity in other assays. biorxiv.org Models like the Transcriptomics-to-Activity Transformer (TAT) can predict compound activity in various biochemical and cellular assays based on gene-expression profiles from a single cell line, such as U-2 OS cells. biorxiv.org This approach has successfully modeled outcomes for assays targeting kinases and GPCRs. biorxiv.org While specific gene expression data for this compound is not available, this methodology represents a powerful tool for elucidating its mechanism of action by observing its impact on the transcriptome. The overexpression of σ receptors in various tumor cell lines has driven research into σR ligands for their potential antiproliferative effects, a process that involves significant changes in gene expression. researchgate.net

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent a growing class of therapeutic targets. nih.govnih.gov The inhibition of PPIs is a valuable strategy for developing new antiviral and anticancer agents. nih.govlifechemicals.com Computational methods, such as the Rosetta Stone approach, can infer protein interactions from sequence data, identifying proteins that may interact based on their fusion into a single protein chain in other organisms. plos.org

While direct studies of protein interactions involving this compound are not prominent, the adamantane moiety is known to participate in such interactions. For example, some compounds are designed to modulate PPIs like the MDM2-p53 interaction, which is critical in cancer biology. lifechemicals.com The bulky and hydrophobic nature of the adamantyl group could facilitate its binding to hydrophobic pockets on protein surfaces, thereby disrupting or stabilizing protein-protein complexes. upc.edu Mass photometry is another emerging technique to study protein-compound and protein-protein interactions in solution without the need for labels. refeyn.com

Analysis of Gene Expression Profiles in Cell Lines

Antimicrobial or Antiviral Activity Studies (In Vitro Against Specific Pathogens or Enzymes)

The adamantane nucleus is a well-established feature in several clinically used antiviral drugs. rsc.org Consequently, derivatives incorporating this moiety are frequently investigated for their potential to combat various pathogens. Studies on adamantane-substituted heterocyclic compounds, which are structural analogues of this compound, have revealed notable antiviral and antimicrobial activities.

Antiviral Activity:

Research into adamantane-azaheterocyclic derivatives has demonstrated their efficacy against influenza A viruses, including strains resistant to conventional adamantane drugs like rimantadine. rsc.orgnih.gov For instance, (R)-isomers of 6-(1-adamantyl)-1,3-oxazinan-2-one and 6-(1-adamantyl)piperidin-2,4-dione, which feature a six-membered ring instead of the seven-membered azepanone ring, have been synthesized and evaluated. nih.gov These compounds have shown the ability to inhibit the replication of rimantadine-resistant influenza A virus strains. rsc.orgnih.gov One of the most potent compounds identified in a series of adamantane-substituted heterocycles was an enol ester derivative of piperidine-2,4-dione, which displayed a half-maximal inhibitory concentration (IC50) of 7.7 µM against a 2016 pandemic influenza strain. rsc.org The antiviral activity of N-acyl derivatives of anabasine (B190304) and cytisine (B100878) containing an adamantane fragment has also been noted, with these compounds showing the greatest antiviral effect among the series tested. mdpi.com

Antimicrobial Activity:

The adamantane scaffold has also been incorporated into compounds screened for antibacterial and antifungal properties. Various derivatives, such as those with isothiourea, thiosemicarbazide, and phthalimide (B116566) functionalities, have been synthesized and tested against a range of pathogens. mdpi.commdpi.comnih.gov For example, certain 4-(adamant-1-ylmethoxycarbonyl)-N-substituted phthalimides have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.022 µg/mL against Staphylococcus aureus. nih.gov Similarly, S-arylmethyl derivatives of N'-(adamantan-1-yl)piperidine-1-carbothioamide displayed marked broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 32 μg/mL. mdpi.com Some adamantane-thiosemicarbazone derivatives have also demonstrated good activity against the pathogenic fungus Candida albicans. mdpi.com

| Derivative Class | Pathogen/Enzyme | Activity Measurement | Result | Reference(s) |

| Adamantane-substituted enol ester of piperidine-2,4-dione | Influenza A (A/IIV-Orenburg/29-L/2016) | IC50 | 7.7 µM | rsc.org |

| 4-(Adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | MIC | 0.022 µg/mL | nih.gov |

| 4-Benzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Gram-positive & Gram-negative bacteria | MIC | 0.5–32 µg/mL | mdpi.com |

| Adamantane-thiosemicarbazone derivatives | Candida albicans | - | Good activity | mdpi.com |

| N-acyl anabasine derivatives with adamantane | Influenza virus | Virucidal activity | Pronounced antiviral effect | mdpi.com |

Investigation of Selectivity and Potency in In Vitro Biological Systems for this compound Analogues

For example, a series of 5-, 6-, and 7-methyl-substituted azepan-3-one-based cathepsin K inhibitors were synthesized and evaluated. researchgate.net Cathepsin K is a cysteine protease involved in bone resorption. The study revealed that the position and stereochemistry of a single methyl group on the azepanone ring led to wide variations in inhibitory potency and pharmacokinetic properties. researchgate.net The parent 4S-azepanone analogue had an apparent inhibition constant (Ki,app) of 0.16 nM against human cathepsin K. researchgate.net Notably, the 4S-7-cis-methylazepanone analogue demonstrated a nearly four-fold increase in potency, with a Ki,app of 0.041 nM. researchgate.net

In another study, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives were identified as a new class of agonists for the cannabinoid type 2 (CB2) receptor, a target for treating inflammatory pain. researchgate.net Systematic structure-activity relationship (SAR) investigations led to the discovery of a compound with high selectivity for the CB2 receptor over the CB1 receptor. The most potent compound exhibited a half-maximal effective concentration (EC50) of 21.0 nM for CB2, with no significant activity at CB1 (EC50 > 30 µM), resulting in a selectivity ratio of over 1428-fold. researchgate.net These findings underscore how modifications to the azepan-2-one (B1668282) core can yield compounds with high potency and target selectivity.

| Analogue Scaffold | Target | Potency (Ki,app / EC50) | Selectivity | Reference(s) |

| 4S-Azepan-3-one | Human Cathepsin K | 0.16 nM | - | researchgate.net |

| 4S-7-cis-Methylazepan-3-one | Human Cathepsin K | 0.041 nM | - | researchgate.net |

| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivative | Cannabinoid Receptor 2 (CB2) | 21.0 nM | >1428-fold vs CB1 | researchgate.net |

Cheminformatics and Computational Approaches for Molecular Docking and Ligand Design Based on the this compound Scaffold

Cheminformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. researchgate.net These methods are applied to understand structure-activity relationships, predict biological activities, and visualize binding modes of ligands with their target proteins. For scaffolds like this compound, these approaches can guide the synthesis of more potent and selective analogues.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov For adamantane-containing compounds, docking studies have been crucial in elucidating their mechanism of action. For instance, docking studies on adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of the 11β-HSD1 enzyme, which is implicated in diabetes and obesity, helped to predict their binding affinity and interactions with active site residues. nih.gov Although the initial compounds showed binding scores comparable to a known ligand, they failed to form key interactions. This insight allowed for the computer-aided design of improved compounds with better interaction profiles. nih.gov Similarly, docking studies of N-(adamantan-1-ylcarbamothioyl)benzamide derivatives against the urease enzyme from Jack bean revealed good binding affinities and helped to explain the observed inhibitory activity. mdpi.com

Ligand-Based Design and QSAR:

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods become particularly valuable. researchgate.net These approaches, including quantitative structure-activity relationship (QSAR) and pharmacophore modeling, use a set of known active ligands to derive a model that predicts the activity of new compounds. A chemoinformatic study of lactams, including azepanones (also known as ε-caprolactams), highlighted their diverse biological activities and the potential for designing new bioactive compounds by exploring underrepresented areas of chemical space. researchgate.net Such analyses can identify key structural features required for activity and guide the synthesis of novel derivatives based on the this compound scaffold. researchgate.net

Computational tools are thus vital for leveraging the structural information of the this compound scaffold to design new molecules with desired biological activities, even in the absence of extensive experimental data on the parent compound itself.

Advanced Applications and Materials Science Potential of 1 1 Adamantyl Azepan 2 One

Utilization as Chemical Probes for Investigating Biological Processes (e.g., fluorescent labels, affinity tags)

While 1-(1-Adamantyl)azepan-2-one is not yet established as a standard chemical probe, its structure offers significant potential for the development of such tools. The adamantane (B196018) group is a well-regarded "lipophilic bullet" in medicinal chemistry, capable of enhancing cell membrane permeability and brain penetrance. researchgate.net This property is highly desirable for probes targeting intracellular processes.

The rigid adamantane cage can serve as a robust scaffold for the precise three-dimensional positioning of reporter groups, such as fluorophores or affinity tags. nih.gov By chemically modifying the adamantane core or the azepan-2-one (B1668282) ring, fluorescent moieties could be attached. For instance, functionalization of the adamantane cage could lead to novel fluorescent labels with tailored photophysical properties. mdpi.com The azepane ring itself is found in ligands targeting biological systems like sigma receptors, suggesting that the scaffold has relevance for biological targeting. researchgate.net

The development of affinity tags based on this molecule would leverage adamantane's strong and specific non-covalent interactions in host-guest chemistry. nih.gov An adamantyl-tagged protein, for example, could be selectively captured by a surface functionalized with a macrocyclic host like cyclodextrin (B1172386) or cucurbituril, facilitating purification or immobilization for activity studies.

Incorporation into Specialty Polymeric Materials for Enhanced Properties

The structure of this compound makes it a highly promising monomer or additive for creating specialty polymers. The azepan-2-one moiety is a derivative of caprolactam, the monomer used to produce Nylon 6 through ring-opening polymerization. wikipedia.org The incorporation of this compound into a polyamide backbone would introduce the bulky adamantyl group as a pendant side chain.

Research on other adamantane-containing polymers has consistently shown that this bulky group significantly enhances material properties. researchgate.net Its primary effects include:

Increased Thermal Stability: The rigid, high-melting-point structure of adamantane can elevate the glass transition temperature (Tg) and decomposition temperature of the polymer. acs.orgingentaconnect.com Polymers with adamantane moieties along the polyethylene (B3416737) chain show excellent thermal stabilities, with decomposition temperatures around 452–456 °C. acs.org

Modified Mechanical Properties: The adamantyl group restricts polymer chain mobility, which can increase rigidity and hardness. ingentaconnect.com

Improved Dielectric Properties: Adamantane's low polarizability and its ability to increase the polymer's free volume can lead to materials with low dielectric constants (low-k), which are valuable in the electronics industry. researchgate.netrsc.org Adamantyl-based benzocyclobutene polymers have exhibited low dielectric constants of 2.50. researchgate.netrsc.org

Enhanced Solubility: The bulky nature of the adamantyl group can disrupt chain packing and reduce crystallinity, often leading to improved solubility in common organic solvents. sun.ac.za

By copolymerizing this compound with caprolactam, a new class of modified polyamides could be synthesized with properties tailored for high-performance applications, such as engineering plastics, thermally resistant fibers, or low-k dielectric films.

| Property | Standard Polymer (PMMA) | Adamantane-Containing Polymer (PADMA) | Reference |

| Glass Transition Temp. (Tg) | ~105 °C | > 250 °C | ingentaconnect.com |

| Dielectric Constant | ~2.6-3.1 | ~2.5 | ingentaconnect.comresearchgate.netrsc.org |

| Water Absorption | Higher | Lower | ingentaconnect.com |

| Refractive Index | ~1.49 | ~1.51-1.52 | ingentaconnect.com |

This table compares Polymethyl Methacrylate (PMMA) with Poly(1-adamantyl methacrylate) (PADMA) to illustrate the typical influence of incorporating an adamantyl group.

Applications in Supramolecular Chemistry and Host-Guest Systems

The adamantyl group is a canonical guest in supramolecular host-guest chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils (CBs). nih.govnih.gov The this compound molecule is therefore an excellent candidate for forming stable, non-covalent complexes.

The binding affinity between an adamantyl guest and a host is typically strong and highly specific. For example, the association constant (Ka) for 1-adamantanol (B105290) with β-cyclodextrin is in the range of 10^4 to 10^5 M⁻¹, and the binding with cucurbit publish.csiro.auuril (CB7) is even stronger, with Ka values often exceeding 10^12 M⁻¹. nih.govmdpi.com

This strong interaction can be harnessed for numerous applications:

Drug Delivery: The azepan-2-one moiety could be linked to a therapeutic agent, and the adamantane "handle" could form a complex with a cyclodextrin-based carrier to improve the drug's solubility and bioavailability. nih.gov

Stimuli-Responsive Materials: By incorporating this compound into a polymer, and using a multivalent cyclodextrin host as a cross-linker, it is possible to create self-healing hydrogels. nih.gov These materials can be disassembled by adding a competitive guest or by changing environmental conditions.

Surface Modification: Surfaces can be functionalized with host molecules (e.g., β-CD) and then used to reversibly anchor any material or molecule, like a catalyst or probe, that bears the this compound "tag".

| Host Molecule | Adamantyl Guest Example | Binding Affinity (Ka, M⁻¹) | Reference |

| β-Cyclodextrin (β-CD) | 1-Adamantanol | ~5.0 x 10⁴ | nih.gov |

| Cucurbit publish.csiro.auuril (CB7) | 1-Adamantanamine | ~4.1 x 10⁶ | nih.gov |